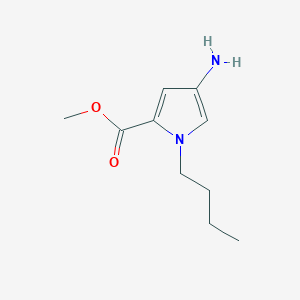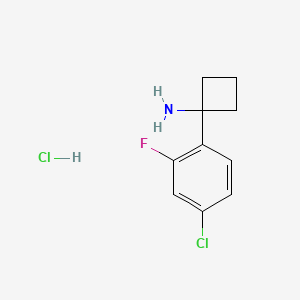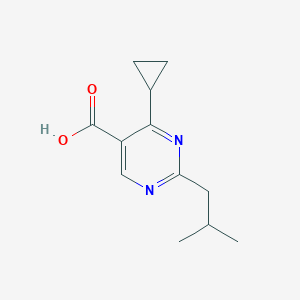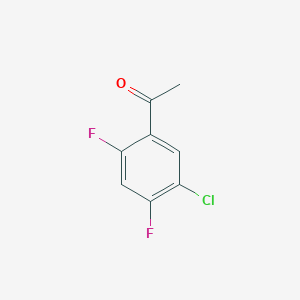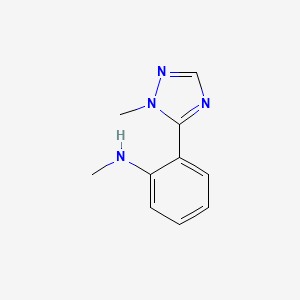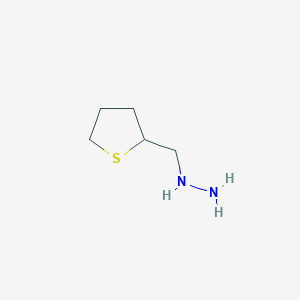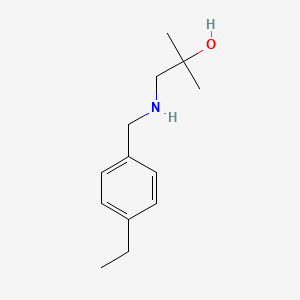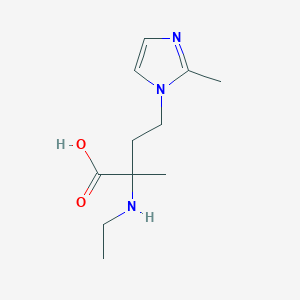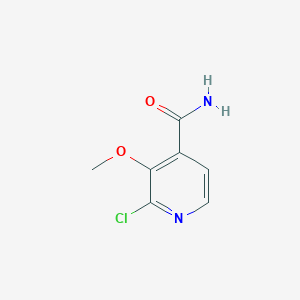
2-Chloro-3-methoxyisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methoxyisonicotinamide is a chemical compound belonging to the class of isonicotinamides It is characterized by the presence of a chloro group at the second position and a methoxy group at the third position on the isonicotinamide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinamide typically involves the chlorination of 3-methoxyisonicotinic acid followed by amidation. The process begins with the chlorination of 3-methoxyisonicotinic acid using thionyl chloride or phosphorus oxychloride to form 2-chloro-3-methoxyisonicotinoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amidation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions: 2-Chloro-3-methoxyisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted isonicotinamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
科学研究应用
2-Chloro-3-methoxyisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
作用机制
The mechanism of action of 2-Chloro-3-methoxyisonicotinamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
相似化合物的比较
- 2-Chloroisonicotinamide
- 3-Methoxyisonicotinamide
- 2-Bromo-3-methoxyisonicotinamide
Comparison: 2-Chloro-3-methoxyisonicotinamide is unique due to the presence of both chloro and methoxy groups on the isonicotinamide ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methoxy group influences its solubility and oxidation potential.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-chloro-3-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-4(7(9)11)2-3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
InChI 键 |
NAJZYHGWFFNUAW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=C1Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)

